[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride
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Overview
Description
[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including the preparation of intermediates and their subsequent reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has been investigated for its antimicrobial, antifungal, and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and anastrozole. These compounds share the triazole core structure but differ in their substituents and specific applications .
Uniqueness
What sets [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride apart is its unique combination of the triazole ring with a phenylmethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJIAWBAAOBFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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